Sodium glycolate

Buffer formulation pH control Analytical chemistry

Sodium glycolate (CAS 2836-32-0) provides the full α-hydroxy acid functionality of glycolic acid in a pre-neutralized, non-irritating powder. Its pKa of 3.83 delivers optimal buffer capacity in the pH 4.0–4.5 window where sodium acetate fails. Use it for gentle 1–5% leave-on exfoliants, enzymatic assays, or as a biodegradable bidentate chelator for Cu, Ni, Co, Ca²⁺, and Mg²⁺. Unlike the free acid, it does not induce metabolic acidosis, making it safe for in vivo studies. Procure the stable, high-purity sodium salt and eliminate low-pH formulation risks.

Molecular Formula C2H4NaO3
Molecular Weight 99.04 g/mol
CAS No. 2836-32-0
Cat. No. B146980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium glycolate
CAS2836-32-0
Synonymsglycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate
Molecular FormulaC2H4NaO3
Molecular Weight99.04 g/mol
Structural Identifiers
SMILESC(C(=O)O)O.[Na]
InChIInChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);
InChIKeyXPUJQEGMNQWMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Glycolate (CAS 2836-32-0) Procurement Guide: What Buyers Need to Know


Sodium glycolate (CAS 2836-32-0) is the sodium salt of glycolic acid, the simplest alpha-hydroxy acid (AHA) [1]. With a molecular formula of C₂H₃NaO₃ and molecular weight of 98.03 g/mol, it is characterized by high water solubility (>50 g/100 mL at 20°C), a pKa of approximately 3.83 for its conjugate acid, and the capacity to function as a pH buffer, chelating agent, and source of glycolate anions [2][3]. Its solid sodium salt form offers handling advantages over the hygroscopic free acid while retaining the core glycolate functionality, making it a strategic procurement choice for formulations where stable, pre-neutralized glycolate is required without the low pH of the free acid [4].

Why Sodium Glycolate Cannot Be Casually Substituted with Other Sodium Hydroxyacid Salts


Sodium glycolate occupies a distinct physicochemical and functional niche that prevents simple substitution with other sodium salts of organic acids such as sodium lactate, sodium acetate, or sodium citrate. The pKa of glycolic acid (≈3.83) differs substantially from that of lactic acid (≈3.85), acetic acid (≈4.76), and citric acid (≈3.13, 4.76, 6.40), creating non-overlapping optimal buffer pH ranges that dictate formulation-specific selection [1]. Furthermore, the two-carbon glycolate anion possesses unique chelation geometry and metal ion selectivity distinct from the three-carbon lactate or multi-carboxylate citrate anions, affecting complexation efficiency and biodegradation pathways in both industrial and biological systems . These compound-specific parameters—pKa-governed buffering range, molecular size-dependent tissue penetration, and metal coordination stoichiometry—render sodium glycolate functionally non-interchangeable with its closest analogs, as the following evidence demonstrates.

Sodium Glycolate: Quantitative Differentiation Evidence for Informed Procurement


pKa Difference Enables Precise Acidic Buffer Formulation Not Achievable with Acetate

Sodium glycolate provides buffering capacity centered at pH ≈3.83 (pKa of glycolic acid), enabling precise pH 4.0-4.5 buffer preparation that is unattainable with sodium acetate (pKa 4.76), which buffers optimally at pH 4.5-5.0. This pKa offset creates a buffering window unique to glycolate among common carboxylate buffers [1][2].

Buffer formulation pH control Analytical chemistry

Lower Cytotoxicity of Lactate Over Glycolate in Human Chondrocyte Culture Guides Biomaterial Selection

In direct comparative testing, L(+)-lactic acid demonstrated lower cytotoxic effect on human chondrocytes than glycolic acid across both short-term and 12-day exposure periods. This quantifiable cytotoxicity differential is critical for selecting degradation products in bioresorbable polymer applications [1].

Biocompatibility Tissue engineering Cytotoxicity

Sodium Glycolate Avoids Metabolic Acidosis Observed with Free Glycolic Acid In Vivo

In comparative maternal-fetal studies, free glycolic acid caused metabolic acidosis whereas equimolar sodium glycolate did not, despite nearly identical total glycolate pharmacokinetics. This differential toxicological outcome demonstrates the critical advantage of the pre-neutralized sodium salt form [1].

Pharmacokinetics Toxicology Formulation safety

Sodium Glycolate Exhibits Metal Chelation Profile Distinct from Larger Polycarboxylate Chelators

Sodium glycolate acts as a bidentate ligand forming complexes with transition metal ions including Sn, Co, Ni, and Cu via the glycolate anion's α-hydroxycarboxylate coordination . In contrast, sodium citrate offers tridentate chelation with broader calcium/magnesium binding capacity, while sodium gluconate provides polyhydroxy carboxylate chelation with high stability in alkaline conditions [1][2].

Chelation Metal complexation Cleaning formulations

Sodium Glycolate Application Scenarios: Where the Evidence Supports Selection


Precision Buffer Preparation at pH 4.0-4.5 in Biochemical Assays

Procure sodium glycolate for analytical and biochemical buffer systems requiring precise pH control in the 4.0-4.5 range. The compound's pKa of 3.83 provides optimal buffer capacity in this window, where sodium acetate (pKa 4.76) cannot maintain adequate capacity [7][8]. Applications include enzymatic assays, chromatographic mobile phase preparation, and in vitro studies requiring mildly acidic conditions.

Cosmetic Exfoliant Formulations Requiring Stable, Non-Acidic Glycolate Delivery

Use sodium glycolate as the preferred glycolate source in leave-on cosmetic formulations where the low pH of free glycolic acid (typical pKa 3.83) would cause irritation or formulation instability [7]. The pre-neutralized sodium salt delivers the same α-hydroxy acid functionality for gentle exfoliation (typical use concentration 1-5%) without the pH depression associated with free acid addition, supporting skin-conditioning claims [8].

Industrial Cleaning and Metal Treatment Requiring Mild α-Hydroxy Chelation

Select sodium glycolate for metal cleaning, descaling, and corrosion inhibition applications where a mild, biodegradable chelating agent is required [7]. The glycolate anion provides bidentate chelation for transition metals (Cu, Ni, Co) and alkaline earth ions (Ca²⁺, Mg²⁺), functioning effectively as an environmentally friendlier alternative to EDTA in boiler descaling and equipment cleaning [8].

Pharmaceutical and Biomedical Research Requiring Non-Acidifying Glycolate

Procure sodium glycolate for in vivo and in vitro studies where glycolate exposure is required without concomitant metabolic acidosis [7]. Evidence demonstrates that sodium glycolate does not induce the acidosis observed with equimolar free glycolic acid, making it the appropriate choice for toxicology studies, drug delivery vehicle development, and biomedical polymer degradation assessment [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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